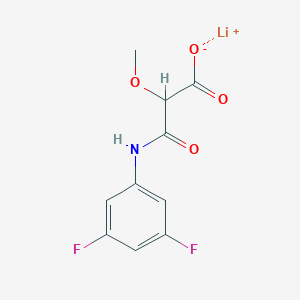

Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

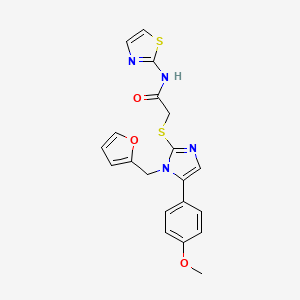

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms, the aniline group, and the propanoate group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms, the aniline group, and the propanoate group. Each of these groups would have different reactivities, and their presence could influence how the compound as a whole reacts .Aplicaciones Científicas De Investigación

Energy Storage and Battery Technology

Lithium's Role in Energy Storage : Lithium, due to its exceptional cathode material properties in rechargeable batteries, plays a pivotal role in modern energy production and storage devices. The demand for lithium in these applications has underscored its economic and strategic importance. Efficient processing of lithium resources, including minerals, brine, and sea water, as well as recycling from spent lithium-ion batteries, is crucial for sustainable exploitation. This comprehensive review focuses on lithium extraction, separation, and recovery methodologies, highlighting the technological and chemical perspectives involved in commercial exploitation (Choubey et al., 2016).

Lithium's Therapeutic and Mechanistic Insights

Anti-inflammatory Effects : Lithium has been observed to exhibit both pro- and anti-inflammatory properties under various experimental conditions. This dual nature contributes to its therapeutic efficacy in treating bipolar affective disorder, with implications for inflammation's role in the pathogenesis of this condition (Nassar & Azab, 2014).

Skeletal Protection : Lithium demonstrates osteoprotective properties by influencing osteoblastic and osteoclastic activities through various molecular pathways. While animal studies show lithium's bone-enhancing effects, human clinical trials are needed to validate its potential as a skeletal protector (Wong, Chin, & Ima-Nirwana, 2020).

Environmental and Toxicity Concerns

Lithium Toxicity in Plants : Lithium's environmental impact, particularly its toxicity to plants, raises concerns about its mobility from soil to plants and the potential threat to crop production. Understanding lithium's physiological effects and exploring remediation approaches are vital for mitigating environmental risks (Shahzad et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4.Li/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7;/h2-4,8H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVYZRNWKBRFW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2LiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2698846.png)

![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)

![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)

![Methyl imidazo[1,2-a]pyrimidine-7-carboxylate hydrochloride](/img/structure/B2698852.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2698853.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698854.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2698855.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)